Ethyl 2-amino-4-thiazoleacetate
Overview
Description
Ethyl 2-amino-4-thiazoleacetate is an organic compound with the molecular formula C7H10N2O2S. It is a versatile building block in organic synthesis, particularly in the pharmaceutical industry. This compound is known for its role as an intermediate in the synthesis of various biologically active molecules, including antibiotics and inhibitors .
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit a broad spectrum of biological activities, including antiviral, antimicrobial, anticancer, anticonvulsant, antidiabetic, antihypertensive, antileishmanial, and anti-inflammatory activities .
Mode of Action
It is suggested that the compound inhibits the growth of tumor cells by binding to tyrosinase and hydrogen-bonding with chloride ions in solution . It also binds to a metal ion, such as zinc, which is important for biological functions .
Biochemical Pathways
The compound is believed to inhibit the enzyme hepg2 cell, which is involved in the synthesis of protein from RNA . Inhibition of this enzyme leads to decreased production of cytokines, molecules that regulate immune responses .
Pharmacokinetics
The compound is soluble in methanol , which suggests it may have good bioavailability.
Result of Action
The result of Ethyl 2-amino-4-thiazoleacetate’s action is the inhibition of tumor cell growth and the regulation of immune responses through the decreased production of cytokines .
Action Environment
It is generally recommended to store the compound in a dark place, sealed in dry conditions, and at room temperature to maintain its stability and efficacy.
Biochemical Analysis
Biochemical Properties
Ethyl 2-amino-4-thiazoleacetate is known to interact with various enzymes, proteins, and other biomolecules. It has been suggested that it binds to tyrosinase and hydrogen-bonds with chloride ions in solution . It also binds to a metal ion, such as zinc, which is important for biological functions .
Cellular Effects
This compound has been shown to inhibit the growth of several cancer cell lines, including breast cancer, lung cancer, and colon cancer cells . It also exhibits synergistic effects when used in combination with other anticancer drugs .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It inhibits the growth of tumor cells by binding to tyrosinase and hydrogen-bonding with chloride ions in solution .
Temporal Effects in Laboratory Settings
It is known that it has the potential to inhibit the growth of tumor cells .
Metabolic Pathways
It is believed to act as an inhibitor of specific enzymes, such as cytochrome P450 enzymes, which play a crucial role in drug and compound metabolism within the body .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-amino-4-thiazoleacetate can be synthesized through several methods. One common synthetic route involves the reaction of ethanolamine with 4-chlorothiazole to form 4-chlorothiazole ethylamine. This intermediate is then reacted with ethyl acetate to produce ethyl 2-acetylamino-4-thiazoleacetate. The final step involves neutralizing the reaction mixture with sodium carbonate or sodium acetate to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale batch reactions under controlled conditions. The process includes the use of high-purity reagents and solvents to ensure the quality and yield of the final product. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to optimize the synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-4-thiazoleacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiazolidine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Ethyl 2-amino-4-thiazoleacetate has a wide range of applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of complex organic molecules.
Biology: Used in the development of enzyme inhibitors and receptor antagonists.
Medicine: An intermediate in the synthesis of antibiotics, such as cefotiam.
Industry: Utilized in the production of agrochemicals and dyes.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-amino-4-thiazoleacetate: Known for its role in antibiotic synthesis.
2-Aminothiazole-4-acetic acid: Another thiazole derivative with similar applications.
4-Thiazoleacetic acid, ethyl ester: Used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
This compound stands out due to its versatility and efficiency as a synthetic intermediate. Its unique structure allows for diverse chemical modifications, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S/c1-2-11-6(10)3-5-4-12-7(8)9-5/h4H,2-3H2,1H3,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHQNGLYXRFCPGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10201389 | |
Record name | Ethyl 2-aminothiazol-4-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10201389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53266-94-7 | |
Record name | Ethyl 2-amino-4-thiazoleacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53266-94-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-aminothiazol-4-acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053266947 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 2-aminothiazol-4-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10201389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 2-aminothiazol-4-acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.121 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Ethyl 2-aminothiazol-4-acetate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4LA52G9LVB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural significance of EATA in forming metal complexes?
A1: EATA acts as a versatile ligand in coordinating with metal ions. It primarily coordinates through the nitrogen atom of the thiazole ring, but the carboxylate group can also participate in coordination, leading to diverse structural motifs. For instance, in the cadmium complex [CdCl2(EATA)]n [], EATA acts as a bridging ligand, connecting adjacent cadmium ions through its nitrogen and oxygen atoms to form a one-dimensional chain. []
Q2: Do EATA-metal complexes exhibit interesting photophysical properties?
A3: Yes, both [CdCl2(EATA)]n and [CdCl2(EATA)2] display fluorescence in the solid state. [] The observed emissions are attributed to ligand-to-metal charge transfer (LMCT) transitions, suggesting potential applications in luminescent materials. Further investigation into the photophysical properties of EATA complexes with other metals could reveal interesting structure-property relationships.
Q3: Beyond cadmium, what other metals can form complexes with EATA?
A4: Research shows that EATA can coordinate with silver ions as well. In the complex [Ag(C7H10N2O2S)2]NO3, two EATA ligands coordinate to a silver(I) ion via their thiazole nitrogen atoms. [] This demonstrates the ability of EATA to coordinate with different metal centers, opening possibilities for exploring its coordination chemistry with a wider range of metal ions.
Q4: Are there alternative synthetic routes to access EATA or its derivatives?
A5: While the provided research uses commercially available EATA, it's noteworthy that a key intermediate in the synthesis of Ceftibuten, 4-(3-methyl-2-buten-1-oxoacyl)-(Z)-2-(2-phenylacet aminothiazol-4-yl)-2-butenoic acid, can be prepared from ethyl 2-(2-aminothiazol-4-yl) acetate. [] This suggests potential synthetic pathways for EATA derivatives through modification of similar precursors, which could be explored to fine-tune the properties of resulting metal complexes.
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